N-[(3-Methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxopyrimidin-1-yl)acetamide
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Description
The description of an organic compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic method for naming organic chemical compounds as recommended by the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula provides information about the number and type of atoms in a molecule. The structure depicts how these atoms are arranged and bonded to each other .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reaction conditions, the reagents and catalysts used, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the various chemical reactions that the compound can undergo. This includes understanding the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can provide important information about how the compound behaves under different conditions .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(2,4,5-trimethyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-12(2)19-13(3)20(17(11)22)10-16(21)18-9-14-6-5-7-15(8-14)23-4/h5-8H,9-10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSZLEHOPXZDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N(C1=O)CC(=O)NCC2=CC(=CC=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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